molecular formula C13H15N3O3 B2571205 N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide CAS No. 864376-47-6

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide

Cat. No.: B2571205
CAS No.: 864376-47-6
M. Wt: 261.281
InChI Key: XWRUGJHBEDCUKC-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide (CAS Number: 864376-47-6) is a chemical compound with the molecular formula C 13 H 15 N 3 O 3 and a molecular weight of 261.28 g/mol. This product is supplied with a minimum purity of 95% and is intended for research applications only . Chemically, this compound features a benzamide core functionalized with both a nitro group and a branched cyanoalkyl chain. The nitro group is a recognized pharmacophore and toxicophore known for its electron-withdrawing properties and its role in diverse biological activities. Nitro-containing compounds are frequently investigated for their antimicrobial, antiparasitic, and herbicidal properties, with their activity often linked to the redox potential of the nitro group which can generate toxic intermediates upon enzymatic reduction . While specific biological data for this exact compound is limited, its structural analogs, such as N-(2-cyano-3-methylbutan-2-yl)-4-methyl-3-nitrobenzamide, are cited in patent literature concerning systemicity enhancers and pest control agents, indicating potential research interest in these areas . Application Note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling: Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information prior to use.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9(2)13(3,8-14)15-12(17)10-5-4-6-11(7-10)16(18)19/h4-7,9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRUGJHBEDCUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-amino-2,3-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-(2-Amino-3-methylbutan-2-yl)-3-nitrobenzamide.

    Reduction: Formation of N-(2-Amino-3-methylbutan-2-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide with structurally related 3-nitrobenzamide derivatives:

Compound Name Substituents on Benzamide Alkyl/Aryl Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 3-Nitro 2-Cyano-3-methylbutan-2-yl ~280 (estimated) Potential C–H bond activation, enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl 223.27 Metal-catalyzed C–H functionalization
N-(4-Bromophenyl)-3-nitrobenzamide 3-Nitro 4-Bromophenyl 320.0 (exact mass) Pharmaceutical bioanalysis
N-(3-Fluorophenyl)-3-nitrobenzamide 3-Nitro 3-Fluorophenyl 260.22 Lab-scale synthesis; discontinued commercial use
N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide 4-Chloro, 3-Nitro 2-Aminoethyl, 4-chlorophenyl 354.4 (M+H) Trypanosoma brucei inhibition
N-(3-Methoxyphenyl)-3-nitrobenzamide 3-Nitro 3-Methoxyphenyl 256.26 Synthesized via CuBr2 catalysis (66% yield)

Structural and Electronic Differences

  • Steric Hindrance: The branched 2-cyano-3-methylbutan-2-yl group introduces significant steric bulk, which may reduce solubility in polar solvents compared to linear alkyl chains (e.g., N-(2-ethylhexyl)-3-nitrobenzamide ).

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyano group, a nitro group, and a benzamide structure, which are significant for its biological activity. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and nitro groups participate in biochemical pathways that can lead to the inhibition of enzymes or modulation of receptor activities. The exact mechanisms depend on the biological context in which the compound is studied.

1. Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It may interact with active sites of various enzymes, thereby modulating their activity. This property is particularly relevant in drug development, where enzyme inhibitors are sought for therapeutic applications.

2. Anticancer Properties

The compound has been explored for its anticancer activities. Nitro-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines, including those associated with solid tumors. Studies suggest that the mechanism may involve the generation of reactive intermediates that damage cellular components, leading to apoptosis .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Nitro derivatives have been shown to inhibit pro-inflammatory mediators such as iNOS and COX-2, which play crucial roles in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit various enzymes by binding to their active sites
Anticancer ActivityCytotoxic effects observed in cancer cell lines; induces apoptosis
Anti-inflammatoryInhibits pro-inflammatory mediators; potential therapeutic applications

Case Study: Anticancer Activity

A study investigating the anticancer properties of nitro derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human colon carcinoma (HCT116) and non-small cell lung carcinoma (NCI-H460) cell lines. The mechanism involved the generation of reactive oxygen species (ROS) leading to DNA damage and cell death .

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